Methyl 2-[(2-chloropropanoyl)amino]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-chloropropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(12)10(14)13-9-6-4-3-5-8(9)11(15)16-2/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGTWLRWWCYXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chloropropanoyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminobenzoic acid and the acyl chloride group of 2-chloropropanoyl chloride. The resulting product is then esterified with methanol to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chloropropanoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 2-[(2-chloropropanoyl)amino]benzoic acid
Reduction Products: 2-[(2-chloropropanol)amino]benzoate
Scientific Research Applications
Methyl 2-[(2-chloropropanoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The chloropropanoyl group may play a crucial role in this interaction by forming covalent bonds with nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Anthranilic Acid Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Chlorine Position : The position of the chlorine atom (e.g., 2- vs. 3-chlorophenyl in vs. ) significantly alters electronic effects and steric interactions, impacting reactivity and binding affinity in biological systems.
- Functional Groups: Replacement of the chloropropanoyl group with sulfonyl () or oxazole () moieties increases molecular complexity and logP, making these analogs more suited for hydrophobic environments.
- Synthetic Utility : Compounds like methyl 4-chloro-2-(2-chloroacetamido)benzoate are pivotal in generating food astringency markers via modified anthranilic acid pathways .
Sulfonylurea Herbicide Analogs
Table 2: Benzoate-Based Agrochemicals
Comparison :
- While this compound lacks the sulfonylurea bridge present in herbicides like bensulfuron-methyl, its benzoate core is structurally analogous.
Biological Activity
Methyl 2-[(2-chloropropanoyl)amino]benzoate is a chemical compound that has garnered attention in scientific research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzoate derivatives, characterized by the presence of an amide group and a chloropropanoyl substituent. Its molecular formula is , with a molecular weight of approximately 243.67 g/mol. The compound exhibits both hydrophobic and hydrophilic properties due to its ester and amide functional groups, which influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The compound may act as an inhibitor or modulator of various biochemical pathways, particularly those involving:
- Enzyme Interactions : The amide group can form hydrogen bonds with active site residues in target enzymes, while the ester group facilitates hydrophobic interactions. This dual interaction can alter enzyme activity, leading to various physiological effects.
- Calcium Channel Modulation : Similar compounds have been shown to affect voltage-gated calcium channels, which are crucial in pain signal transmission and other physiological processes.
Biological Activity and Pharmacological Properties
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
- Analgesic Potential : Due to its interaction with calcium channels, it may also serve as an analgesic agent by inhibiting pain pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- In Vitro Studies : Research on similar benzoate derivatives has demonstrated significant inhibition of tumor cell proliferation in various cancer cell lines, suggesting potential anticancer properties. For example, compounds targeting carbonic anhydrase IX (CAIX) have shown promise in reducing tumor growth by modulating the tumor microenvironment .
- Animal Models : In vivo studies using animal models have indicated that related compounds can effectively reduce inflammation and pain when administered topically or systemically. These findings support the hypothesis that this compound could exhibit similar effects .
Data Table: Summary of Biological Activities
Q & A
Q. What are the ethical and methodological considerations in repurposing pesticidal derivatives (e.g., sulfonylureas) for biomedical research?
- Guidelines :
- Screen for off-target effects (e.g., cytochrome P450 inhibition) early in drug discovery.
- Prioritize compounds with low eco-toxicity (e.g., LC50 >100 mg/L in Daphnia assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
